Tin(IV) oxide

描述

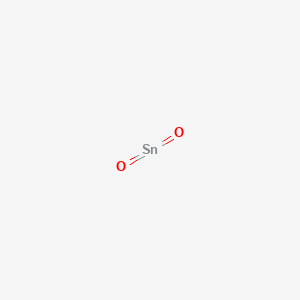

Tin(IV) oxide, also known as stannic oxide, is an inorganic compound with the chemical formula SnO₂. It is a colorless, diamagnetic, and amphoteric solid. The mineral form of this compound is called cassiterite, which is the primary ore of tin. This compound is significant in tin chemistry and has various industrial applications due to its unique properties .

Synthetic Routes and Reaction Conditions:

Burning Tin Metal in Air: Synthetic this compound is commonly produced by burning tin metal in the presence of atmospheric oxygen.

Chemical Vapor Deposition (CVD): This method involves the deposition of this compound from a vapor phase onto a substrate.

Sol-Gel Method: This involves the hydrolysis and polycondensation of tin precursors, such as tin(IV) chloride, in a suitable solvent.

Industrial Production Methods:

Reverberatory Furnace: Industrially, this compound is reduced to tin metal using carbon in a reverberatory furnace at temperatures between 1200°C and 1300°C.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming various tin compounds.

Reduction: It can be reduced to tin metal using carbon at high temperatures.

Acid-Base Reactions: this compound is amphoteric, meaning it can react with both acids and bases.

Common Reagents and Conditions:

Hydrochloric Acid: Reacts with this compound to form tin(IV) chloride.

Sodium Hydroxide: Reacts with this compound to form sodium stannate at temperatures between 350°C and 400°C.

Major Products:

Tin(IV) Chloride: Formed from the reaction with hydrochloric acid.

Sodium Stannate: Formed from the reaction with sodium hydroxide.

科学研究应用

Catalysis

Tin(IV) oxide in Organic Synthesis

- This compound is employed as a catalyst in the oxidation of aromatic compounds. It works effectively in conjunction with vanadium oxide to synthesize carboxylic acids and acid anhydrides .

- The catalytic properties of this compound are attributed to its ability to facilitate redox reactions, making it valuable in organic synthesis.

Case Study: Catalytic Activity

- A study demonstrated that this compound exhibited significant catalytic activity in the oxidation of various organic substrates under mild conditions. The reaction conditions and the efficiency of the catalyst were optimized for industrial applications .

Ceramics and Glass Manufacturing

Use as an Opacifier

- This compound is widely used as an opacifier and white colorant in ceramic glazes. Its high refractive index enhances opacity by scattering light within the vitreous matrix of fired glazes .

- It is particularly useful in producing earthenware, sanitary ware, and wall tiles.

Pigment Production

- The compound serves as a pigment in glass manufacturing, contributing to colors like milky white when used in pure form or various hues when mixed with other metallic oxides .

| Application | Description |

|---|---|

| Opacifier | Enhances opacity in ceramic glazes |

| Pigment | Produces colors in glass and ceramics |

| Catalyst | Facilitates organic synthesis reactions |

Electronics

Transparent Conductive Oxides

- This compound is utilized in the production of transparent conductive films for electronic devices. These films are essential for applications such as touch screens and solar cells .

- Doping this compound with antimony or fluorine enhances its electrical conductivity, making it suitable for electroluminescent devices and photovoltaics .

Gas Sensors

- The compound is employed in gas sensing technologies, particularly for detecting combustible gases like carbon monoxide. When exposed to these gases, the electrical resistivity of this compound decreases, allowing for effective detection .

- Recent developments include room temperature gas sensors using reduced graphene oxide-tin(IV) oxide composites, which show promise for ethanol detection.

Environmental Applications

Pollution Control

- This compound is being investigated for its potential use in photocatalytic applications aimed at degrading pollutants under UV light. This application is crucial for environmental remediation efforts .

Case Study: Photocatalysis

- Research has shown that this compound nanoparticles can effectively degrade organic pollutants in wastewater through photocatalytic processes. The efficiency of these nanoparticles was evaluated under varying light conditions, demonstrating their potential for large-scale environmental applications .

Safety and Health Considerations

Cosmetic Use

- This compound is also utilized in cosmetics, where safety assessments have shown it does not cause irritation when used at concentrations up to 0.3% .

Occupational Exposure Studies

作用机制

The mechanism by which tin(IV) oxide exerts its effects is primarily through its chemical reactivity and physical properties:

相似化合物的比较

Tin(II) Oxide (SnO): Unlike tin(IV) oxide, tin(II) oxide has a lower oxidation state and different chemical properties.

Titanium Dioxide (TiO₂): Both compounds are used in photocatalysis, but titanium dioxide is more widely studied and used due to its higher photocatalytic efficiency.

Uniqueness of this compound:

生物活性

Tin(IV) oxide, also known as stannic oxide (SnO2), has garnered significant attention in recent years for its diverse biological activities, particularly in the fields of medicine and environmental science. This article explores the biological activity of SnO2, focusing on its synthesis, antimicrobial properties, potential anticancer mechanisms, and its applications in water treatment.

Synthesis of this compound Nanoparticles

The synthesis of SnO2 nanoparticles (NPs) has been extensively researched, with various methods employed, including chemical precipitation, sol-gel processes, and green synthesis using plant extracts. The latter method is particularly noteworthy due to its eco-friendliness and cost-effectiveness.

- Green Synthesis : Recent studies have highlighted the use of plant extracts for synthesizing SnO2 NPs. For example, basil leaf extract was utilized to produce SnO2 NPs that demonstrated significant adsorption capabilities for phenolic compounds from water matrices . Similarly, extracts from Stevia rebaudiana and Chromolaena odorata have been employed to synthesize SnO2 NPs with promising biological activities .

Antimicrobial Activity

One of the most prominent biological activities of SnO2 NPs is their antimicrobial properties. Various studies have reported the effectiveness of these nanoparticles against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg) |

|---|---|---|

| Staphylococcus aureus | 22 | 1000 |

| Klebsiella pneumoniae | 20 | 1000 |

| Staphylococcus aureus | 19 | 500 |

| Klebsiella pneumoniae | 17 | 500 |

| Staphylococcus aureus | 11 | 250 |

| Klebsiella pneumoniae | 13 | 250 |

The results indicate that SnO2 NPs exhibit a higher inhibitory effect on Staphylococcus aureus compared to Klebsiella pneumoniae, suggesting their potential as antimicrobial agents in clinical applications .

Anticancer Mechanisms

Recent research has also uncovered potential anticancer mechanisms associated with SnO2 NPs. Molecular docking studies indicate that these nanoparticles can interact with the epidermal growth factor receptor (EGFR) tyrosine kinase domain, inhibiting its activity. This interaction suggests a novel mechanism by which SnO2 NPs may exert anticancer effects .

- Case Study : In a study utilizing SnO2 NPs synthesized from basil leaf extract, it was found that these nanoparticles could significantly reduce cell viability in cancer cell lines through apoptosis induction. The study emphasized the need for further investigation into the specific pathways involved in this anticancer activity .

Environmental Applications

In addition to their biomedical applications, SnO2 NPs are increasingly recognized for their role in environmental remediation. Their high surface area and reactivity make them effective adsorbents for removing pollutants from water.

- Adsorption Studies : Research has demonstrated that SnO2 NPs can effectively adsorb phenolic compounds from aqueous solutions. For instance, under optimal conditions (pH 8, 30 minutes agitation at 35 °C), a remarkable 95% removal efficiency for phenol was achieved . This capability highlights the potential of SnO2 NPs not only in medical applications but also in environmental cleanup efforts.

化学反应分析

Reaction with Acids

SnO₂ reacts with concentrated acids to form tin(IV) salts.

Hydrochloric Acid

SnO₂ dissolves in concentrated HCl to produce tin(IV) chloride:

SnO₂ + 4 HCl → SnCl₄ + 2 H₂O .

Sulfuric Acid

In concentrated H₂SO₄, SnO₂ forms tin(IV) sulfate:

SnO₂ + 2 H₂SO₄ → Sn(SO₄)₂ + 2 H₂O .

| Acid | Product | Conditions |

|---|---|---|

| HCl (conc.) | SnCl₄ | Room temperature |

| H₂SO₄ (conc.) | Sn(SO₄)₂ | Elevated temperatures |

Reaction with Bases

SnO₂ reacts with strong bases to form stannates.

Sodium Hydroxide

At 350–400°C, SnO₂ reacts with NaOH to yield sodium stannate(IV):

SnO₂ + 2 NaOH → Na₂SnO₃ + H₂O .

| Base | Product | Temperature |

|---|---|---|

| NaOH | Na₂SnO₃ | 350–400°C |

Reduction Reactions

SnO₂ is reduced to metallic tin under high-temperature conditions.

Carbon Reduction

In industrial settings, SnO₂ is reduced with carbon at 1200–1300°C:

SnO₂ + 2 C → Sn + 2 CO↑ .

| Reducing Agent | Product | Temperature |

|---|---|---|

| Carbon | Sn | 1200–1300°C |

Hydrogen Reduction

SnO₂ can also be reduced by hydrogen gas:

SnO₂ + 2 H₂ → Sn + 2 H₂O .

Amphoteric Behavior

SnO₂ displays both acidic and basic properties:

-

Acidic Behavior : Reacts with bases to form stannates (e.g., Na₂SnO₃) .

-

Basic Behavior : Reacts with acids to form Sn⁴⁺ salts (e.g., SnCl₄) .

Reaction with Chlorine Trifluoride

SnO₂ reacts vigorously with ClF₃, though the exact products are not well-documented .

Thermal Stability

SnO₂ is thermally stable up to 1,630°C (melting point) and sublimes at 1,800–1,900°C .

Kinetic and Mechanistic Insights

-

Oxidation of Intermediate SnO : During thermal decomposition of tin(II) oxyhydroxide, SnO undergoes oxidation to SnO₂. This process is exothermic and regulated by counter-diffusion of H₂O and O₂ through surface layers .

-

Crystal Growth : Post-oxidation, SnO₂ crystallizes via concurrent kinetic processes, forming a two-dimensional stacking structure .

Electrochemical Behavior

SnO₂ interfaces with metallic tin in electrochemical systems, where oxidation processes involve Sn(II) and Sn(IV) species. The Mott-Schottky analysis confirms its semiconducting properties .

属性

IUPAC Name |

dioxotin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLBLPGZBRYERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Sn]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnO2, O2Sn | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tin(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316016 | |

| Record name | Cassiterite (SnO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tin(iv) oxide appears as white or off-white crystalline solid or powder. mp: 1127 °C, Sublimes: 1800-1900 °C, density: 6.95 g/cm3 Insoluble in water. Soluble in concentrated sulfuric acid, hydrochloric acid. Occurs in nature as the mineral cassiterite. Used as a catalyst, in putty, as a polishing powder for steel and glass, in ceramic glazes and colors. "Flowers of tin" refers to the material collected as the result of condensation after sublimation., Dry Powder; Other Solid, White or slightly gray solid; [Merck Index] Pale cream to gray odorless powder; [Alfa Aesar MSDS], WHITE OR SLIGHTLY GREY POWDER., White or slightly gray powder. | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin oxide (SnO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin(IV) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), Decomposes | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insol in water, Insol in alcohol, or cold acids; slowly sol in hot concentrated potassium or sodium hydroxide soln, Sol in concentrated sulfuric acid, hydrochloric acid, Solubility in water: none, Insoluble | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

6.95 (NIOSH, 2023) - Denser than water; will sink, 6.95 g/cu cm, 6.95 g/cm³, 6.95 | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White, tetrahedral crystals, White or slightly gray powder. | |

CAS No. |

18282-10-5, 1317-45-9 | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin oxide (SnO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18282-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cassiterite (SnO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cassiterite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin oxide (SnO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cassiterite (SnO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin oxide (SnO2) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XQ3D0900.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

2966 °F (Decomposes) (NIOSH, 2023), 1630 °C, 2966 °F (Decomposes) | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。